molecular formula C21H23N2O8P B11408969 Dimethyl (5-{[(2H-1,3-benzodioxol-5-YL)methyl]amino}-2-(3,4-dimethoxyphenyl)-1,3-oxazol-4-YL)phosphonate

Dimethyl (5-{[(2H-1,3-benzodioxol-5-YL)methyl]amino}-2-(3,4-dimethoxyphenyl)-1,3-oxazol-4-YL)phosphonate

Cat. No.: B11408969
M. Wt: 462.4 g/mol
InChI Key: KGIXDRJJMREMHX-UHFFFAOYSA-N
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Description

Dimethyl (5-{[(2H-1,3-benzodioxol-5-YL)methyl]amino}-2-(3,4-dimethoxyphenyl)-1,3-oxazol-4-YL)phosphonate is a complex organic compound that features a unique combination of benzodioxole, dimethoxyphenyl, and oxazolyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl (5-{[(2H-1,3-benzodioxol-5-YL)methyl]amino}-2-(3,4-dimethoxyphenyl)-1,3-oxazol-4-YL)phosphonate typically involves multi-step organic synthesis. The process may include:

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Types of Reactions:

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzodioxole moiety.

    Reduction: Reduction reactions can occur at the oxazolyl group, potentially leading to the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the phosphonate group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products: The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism by which Dimethyl (5-{[(2H-1,3-benzodioxol-5-YL)methyl]amino}-2-(3,4-dimethoxyphenyl)-1,3-oxazol-4-YL)phosphonate exerts its effects involves:

Comparison with Similar Compounds

Uniqueness: Dimethyl (5-{[(2H-1,3-benzodioxol-5-YL)methyl]amino}-2-(3,4-dimethoxyphenyl)-1,3-oxazol-4-YL)phosphonate is unique due to its combination of benzodioxole, dimethoxyphenyl, and oxazolyl groups, which confer distinct chemical and biological properties. Its ability to target microtubules and induce apoptosis sets it apart from other similar compounds.

Properties

Molecular Formula

C21H23N2O8P

Molecular Weight

462.4 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-(3,4-dimethoxyphenyl)-4-dimethoxyphosphoryl-1,3-oxazol-5-amine

InChI

InChI=1S/C21H23N2O8P/c1-25-15-8-6-14(10-17(15)26-2)19-23-21(32(24,27-3)28-4)20(31-19)22-11-13-5-7-16-18(9-13)30-12-29-16/h5-10,22H,11-12H2,1-4H3

InChI Key

KGIXDRJJMREMHX-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=NC(=C(O2)NCC3=CC4=C(C=C3)OCO4)P(=O)(OC)OC)OC

Origin of Product

United States

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